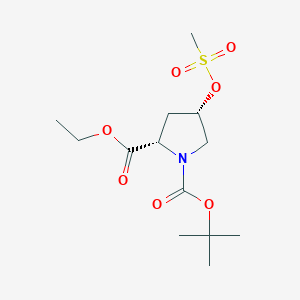

cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester

Beschreibung

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S,4S)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO7S/c1-6-19-11(15)10-7-9(21-22(5,17)18)8-14(10)12(16)20-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQOBEFZZVDXLL-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester typically involves the protection of the amino group of L-proline with a Boc group, followed by the introduction of a mesyloxy group at the 4-position. The final step involves esterification to form the ethyl ester. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The mesyloxy group in cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

Deprotection: Trifluoroacetic acid is often used for the removal of the Boc group.

Major Products Formed:

Nucleophilic Substitution: Products depend on the nucleophile used.

Hydrolysis: The corresponding carboxylic acid.

Deprotection: The free amine derivative of L-proline.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester serves as an important intermediate in the synthesis of bioactive peptides. Its ability to form stable peptide bonds allows for the construction of complex peptide sequences. The Boc group facilitates selective deprotection, enabling chemists to manipulate the amino acid sequence effectively.

Drug Development

Research has indicated that derivatives of proline, including this compound, are crucial in developing inhibitors for various biological targets, such as proteases and receptors involved in diseases like cancer and viral infections. For instance, studies have explored its application in synthesizing peptides that inhibit hepatitis C virus protease activity .

Collagen Stabilization

The compound has been utilized in the design of triple-helical peptides that mimic collagen structures. These peptides can stabilize collagen models and are useful in studying collagen-related diseases and developing therapeutic strategies . The incorporation of proline derivatives enhances the stability and functionality of these peptides.

Material Science

In material science, this compound can be used to create functionalized polymers and hydrogels with specific mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems .

Case Study 1: Synthesis of Peptide Analogues

A study demonstrated the effectiveness of using this compound in synthesizing peptide analogues that exhibit high selectivity towards specific receptors. The synthesized peptides showed promising results in binding affinity assays, indicating potential therapeutic applications against specific targets .

Case Study 2: Inhibition of HCV Protease

Research focused on developing peptide inhibitors based on this compound to target the NS3 serine protease of hepatitis C virus. The study highlighted the compound's role in enhancing the potency and specificity of the inhibitors through strategic modifications to the peptide backbone .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Intermediate for constructing bioactive peptides | Effective incorporation into complex peptide sequences |

| Drug Development | Inhibitors for viral proteases | Significant binding affinity against HCV protease |

| Collagen Stabilization | Design of triple-helical peptides | Enhanced stability and functionality |

| Material Science | Creation of functionalized polymers | Biocompatible hydrogels for drug delivery |

Wirkmechanismus

The mechanism of action of cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The mesyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The Boc group provides protection to the amino group, allowing for selective reactions at other sites of the molecule. The ethyl ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Structure and Key Features :

- Boc Protection: The tert-butoxycarbonyl (Boc) group at the 1-position stabilizes the amino group during peptide synthesis and facilitates deprotection under acidic conditions .

- cis-4-Mesyloxy Group: The mesyloxy (methanesulfonyloxy) group at the cis-4 position acts as a reactive leaving group, enabling nucleophilic substitution reactions. This contrasts with hydroxyl or amino groups in similar compounds, which exhibit different reactivity profiles .

- Ethyl Ester : The ethyl ester at the 2-position influences solubility, lipophilicity, and metabolic stability compared to methyl or bulkier esters (e.g., isopropyl) .

Comparison with Structural Analogs

2.1. Substituent Variation at the 4-Position

Key Differences :

- Reactivity: Mesyloxy > Azido > Hydroxyl > Amino. The mesyloxy group’s superior leaving ability makes it ideal for substitutions, whereas hydroxyl and amino groups require activation .

- Biological Activity: Amino and azido derivatives are tailored for targeted drug delivery, while mesyloxy derivatives serve as synthetic intermediates .

2.2. Ester Group Variation

Key Differences :

- Lipophilicity : Isopropyl > Ethyl > Methyl. Longer alkyl chains increase lipophilicity and membrane permeability but may elevate toxicity .

- Synthetic Utility : Methyl esters are easier to hydrolyze, while ethyl esters offer stability in protic solvents .

2.3. Stereochemical and Isomeric Comparisons

Key Differences :

- Stereochemical Impact : cis-4 derivatives are critical for enforcing puckered conformations in proline-containing peptides, influencing biological activity .

- Catalytic Efficiency: L-Proline’s cis-4 configuration enhances enantioselectivity in organocatalytic reactions (e.g., pyran synthesis) .

2.4. Toxicity and Biocompatibility

Key Insight :

- Ethyl esters generally exhibit favorable toxicity profiles, making them suitable for pharmaceutical applications .

Biologische Aktivität

cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom and a mesyloxy group at the 4-position of the proline ring. The ethyl ester functionality enhances its lipophilicity, potentially influencing its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Proline : The nitrogen atom in L-proline is protected using the Boc group.

- Formation of Mesyloxy Group : The introduction of the mesyloxy group at the 4-position is achieved through mesylation reactions.

- Esterification : The final step involves the formation of the ethyl ester through reaction with ethanol.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Similar compounds have been shown to interact with various receptors, including mGluR (metabotropic glutamate receptors), which play roles in neurotransmission and neuroprotection .

- Inhibition of Enzymatic Activity : Some studies suggest that proline derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of proline derivatives similar to this compound:

- Neuroprotective Effects : A study demonstrated that certain proline derivatives exhibit neuroprotective properties by modulating glutamate signaling pathways, which are crucial in neurodegenerative diseases .

- Anticancer Activity : Research has indicated that proline analogs can inhibit tumor growth by affecting cellular signaling pathways related to apoptosis and cell proliferation .

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Data Table: Biological Activities

Q & A

Q. What are the standard synthetic routes for cis-1-Boc-4-(mesyloxy)-L-proline ethyl ester, and how is purity validated?

- Methodological Answer : The synthesis involves three key steps:

Boc Protection : React cis-4-hydroxy-L-proline with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, THF) to introduce the Boc group.

Mesylation : Treat the Boc-protected hydroxyproline with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to convert the hydroxyl group to a mesyloxy moiety.

Esterification : React the mesylated intermediate with ethanol using a coupling agent (e.g., DCC, EDCI) to form the ethyl ester.

Purification is achieved via column chromatography or preparative HPLC. Purity (>93.0%) is confirmed by high-performance liquid chromatography (HPLC) with UV detection, while structural integrity is verified using 1H/13C NMR and ESI-MS .

Q. How does the mesyloxy group influence nucleophilic substitution reactivity compared to other leaving groups (e.g., tosyloxy)?

- Methodological Answer : The mesyloxy group’s strong electron-withdrawing nature enhances leaving-group ability, favoring SN2 mechanisms. Comparative kinetic studies can be designed:

- Reactivity Assay : Monitor substitution rates (e.g., with NaN₃ in DMF) via 1H NMR or LC-MS.

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar solvents (THF) to assess transition-state stabilization.

Evidence from analogs (e.g., N-Boc-trans-4-tosyloxy-L-proline methyl ester ) shows tosyloxy groups exhibit slower substitution due to steric hindrance.

Q. What experimental approaches assess the stereochemical stability of this compound under varying conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound at elevated temperatures (40–60°C) or extreme pH (1–13) and monitor racemization via chiral HPLC.

- Circular Dichroism (CD) : Track changes in optical activity at 220–250 nm (amide π→π* transitions) to detect conformational shifts .

- Variable-Temperature NMR : Analyze dihedral angle changes (e.g., C4–O–S–O mesyloxy torsion) to identify destabilizing conformers .

Q. How can researchers design experiments to evaluate solubility and cytotoxicity of this compound for biomedical applications?

- Methodological Answer :

- Solubility Profiling : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Quantify dissolved compound via UV-Vis (λ = 210–230 nm) .

- Cytotoxicity Screening :

- Cell Lines : Use HeLa or L929 fibroblasts (see for analogous proline ester toxicity).

- Assays : MTT or resazurin assays to determine IC50 values.

- Controls : Compare with parent compounds (e.g., Boc-protected proline) to isolate ester-specific effects.

Table 2 : Cytotoxicity Experimental Design

| Parameter | Details | Reference |

|---|---|---|

| Cell Lines | HeLa (cervical cancer), L929 (fibroblasts) | |

| Assay Duration | 24–72 hours | |

| Key Metrics | IC50, cell viability (%) |

Key Considerations

- Stereochemical Integrity : The cis-configuration is critical for applications in asymmetric synthesis or drug design. Racemization risks require stringent storage (-20°C, anhydrous conditions) .

- Comparative Reactivity : Mesyloxy derivatives exhibit faster substitution than tosyloxy analogs, enabling efficient downstream functionalization .

- Toxicity Mitigation : Structural modifications (e.g., Boc protection) can reduce cytotoxicity while retaining biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.